molecular formula C6H6FNO B142537 2-Amino-6-fluorophenol CAS No. 53981-25-2

2-Amino-6-fluorophenol

Cat. No. B142537
CAS RN: 53981-25-2
M. Wt: 127.12 g/mol
InChI Key: MDIAVSZFIQWYST-UHFFFAOYSA-N
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Description

2-Amino-6-fluorophenol is a fluorinated derivative of aminophenol, which is a compound that has been extensively studied due to its relevance in various chemical and biological processes. The presence of the fluorine atom at the sixth position on the phenol ring is likely to influence the physical, chemical, and biological properties of the molecule.

Synthesis Analysis

The synthesis of fluorinated aminophenol derivatives, such as 2-Amino-6-fluorophenol, can be achieved through different methods. One approach involves the reduction of nitro groups to amino groups in the presence of ion powder or catalytic hydrogenation . The quality and yield of the product obtained from catalytic hydrogenation are reported to be superior to those obtained from reduction with ion powder. The synthesis conditions and factors influencing the yield and purity of 2-Amino-6-fluorophenol are critical and have been discussed in the literature.

Molecular Structure Analysis

The molecular structure of 2-Amino-6-fluorophenol has not been directly reported in the provided papers. However, the structure of related compounds, such as 2-aminophenol, has been determined using techniques like X-ray diffraction . These studies provide insights into the molecular geometry, hydrogen bonding, and potential for intermolecular interactions, which are also relevant for understanding the structure of 2-Amino-6-fluorophenol.

Chemical Reactions Analysis

2-Amino-6-fluorophenol, as an analog of 2-aminophenol, may participate in similar chemical reactions. For instance, 2-aminophenol can undergo ring cleavage catalyzed by enzymes such as 2-aminophenol 1,6-dioxygenase, leading to products like 2-aminomuconic acid semialdehyde . The presence of a fluorine atom could affect the reactivity and the range of substrates that can be oxidized by such enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-6-fluorophenol are influenced by the presence of both the amino and fluorine groups. Fluorinated derivatives of aminophenol have been shown to exhibit pH sensitivity and negligible affinity for other physiological ions, making them suitable for use as pH probes . The introduction of fluorine atoms can also lead to shifts in titration and changes in photophysical properties, as observed in other fluorinated compounds . The fluorine atom can affect the hydrogen bonding capacity and the overall stability of the molecule.

Scientific Research Applications

  • Fluorescent Chemical Tools : 2-Amino-6-fluorophenol is used to construct fluorescent macromolecules, such as peptides and proteins, without disrupting their native biomolecular properties. These fluorescent amino acids are vital for studying biological systems, including tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

  • Biological Probes : The synthesis of novel fluorophores, like 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), demonstrates the utility of 2-Amino-6-fluorophenol derivatives in creating biological probes. These probes are significant for studying protein-protein interactions, acting as ratiometric sensors in biological assays (Vázquez, Blanco, & Imperiali, 2005).

  • Synthesis of Heterodinuclear Complexes : In inorganic chemistry, 2-Amino-6-fluorophenol derivatives are employed in the synthesis of heterodinuclear complexes. The presence of a fluorine atom in these ligands enables the use of 19F NMR spectroscopy as a tool to control the synthesis and study the properties of these complexes (Torelli, Belle, Gautier-Luneau, Hamman, & Pierre, 2002).

  • Genetic Encoding of Fluorescent Amino Acids : In genetic studies, 2-Amino-6-fluorophenol derivatives are used for the biosynthetic incorporation of fluorophores into proteins. This application is crucial for studying protein folding, structure, and dynamics (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).

  • Antifungal Applications : In pharmaceutical chemistry, derivatives of 2-Amino-6-fluorophenol, such as 6-Fluoro-8-quinolinol, have been explored for their antifungal properties (Gershon, Clarke, & Gershon, 2002).

  • Protease Sensing : 2-Amino-6-fluorophenol derivatives have been used in the design of protease-sensitive fluorogenic probes. These probes are significant for detecting enzyme activity and studying apoptosis in mammalian cells (Richard, Meyer, Jolivel, Massonneau, Dumeunier, Vaudry, Vaudry, Renard, & Romieu, 2008).

  • pH Measurement and Sensing : Fluorinated derivatives of 2-Amino-6-fluorophenol, such as N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, are used for intracellular pH measurement, demonstrating the compound's utility in biological and chemical sensing applications (Rhee, Levy, & London, 1995).

Safety And Hazards

2-Amino-6-fluorophenol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It is recommended to use personal protective equipment, ensure good ventilation, and avoid contact with skin and eyes when handling this compound .

properties

IUPAC Name

2-amino-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIAVSZFIQWYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314610
Record name 2-Amino-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-fluorophenol

CAS RN

53981-25-2
Record name 2-Amino-6-fluorophenol
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Record name 2-Amino-6-fluorophenol
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Record name 2-amino-6-fluorophenol
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Synthesis routes and methods I

Procedure details

To a stirred slurry of 10% palladium on carbon (2.26 g, 2.12 mmol) in MeOH (100 mL) was added 4-bromo-2-fluoro-6-nitrophenol (5.00 g, 21.2 mmol). The reaction mixture was stirred under an H2 atmosphere until significant reduction was seen by TLC. The mixture was filtered through Celite and concentrated in vacuo. The resultant solid was triturated with hexanes and reconcentrated to remove residual MeOH and give 2-amino-6-fluorophenol as a dark gray solid. 1H NMR (DMSO-d6, 300 MHz) δ 10.86 (br s, 1H), 9.54 (br s, 2H), 7.25–7.19 (m, 1H), 7.13 (d, 1H), 6.94–6.86 (m, 1H).
Quantity
5 g
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2.26 g
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catalyst
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Quantity
100 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a three neck flask, fitted with a magnetic stirrer, under inert atmosphere, a suspension of 2-fluoro-6-nitrophenol (5 g, 31.83 mmol), ammonium formate (6 g, 95.50 mmol) and Pd—C (10% w/w, 0.34 g, 3.2 mmol) in MeOH (100 ml) is stirred 0.5 h at room temperature. The reaction mixture is filtered through celite and concentrated in vacuo to give 2-amino-6-fluorophenol 1 (4 g) which is used in the next step without any further purification.
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5 g
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6 g
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100 mL
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0.34 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-fluorophenol
Reactant of Route 2
2-Amino-6-fluorophenol
Reactant of Route 3
2-Amino-6-fluorophenol
Reactant of Route 4
2-Amino-6-fluorophenol
Reactant of Route 5
2-Amino-6-fluorophenol
Reactant of Route 6
2-Amino-6-fluorophenol

Citations

For This Compound
7
Citations
J HASENBEIN - scholarworks.calstate.edu
… would give a value of (0.842)[(1.00)(0.80)] + (0.900)[(1.00)(0.20)] = 0.85 As an additional example, we can calculate similar relative HONO production values for 2amino-6-fluorophenol. …
Number of citations: 0 scholarworks.calstate.edu
L Liu, M Tang, R Pragani, FG Whitby… - Journal of medicinal …, 2021 - ACS Publications
… This compound was prepared via method 4 using 2-amino-6-fluorophenol 81D as the starting material to afford 1-(7-fluorobenzo[d]oxazol-2-yl)guanidine 74D. …
Number of citations: 3 pubs.acs.org
FJ Janssen, MP Baggelaar, JJA Hummel… - Journal of medicinal …, 2015 - ACS Publications
Diacylglycerol lipase α (DAGLα) is responsible for the formation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. DAGLα inhibitors are required to …
Number of citations: 23 pubs.acs.org
V Certal, F Halley, A Virone-Oddos… - Journal of medicinal …, 2012 - ACS Publications
… By a similar procedure to that described for the synthesis of 7 using 500 mg (1.9 mmol) of 2 and 357 mg (2.8 mmol) of 2-amino-6-fluorophenol, 32 (110 mg, 17%) was obtained a white …
Number of citations: 64 pubs.acs.org
S Banerjee, DD Norman, SC Lee… - Journal of medicinal …, 2017 - ACS Publications
… A volume of 0.2 mL of pyridine (2.5 mmol) as well as 0.105 g (0.82 mmol) of 2-amino-6-fluorophenol were added to the solution under an argon atmosphere. The reaction mixture was …
Number of citations: 46 pubs.acs.org
KD Rynearson - 2014 - search.proquest.com
A series of novel benzoxazoles was designed and synthesized with the goal of binding to subdomain IIa of the Hepatitis C virus (HCV) internal ribosome entry site (IRES) RNA and …
Number of citations: 3 search.proquest.com
GA Ramann - 2016 - search.proquest.com
… Since the starting aniline (2-amino-6-fluorophenol) was not commercially available, the analogous nitro compound was used instead. This required reduction of the nitro group to an …
Number of citations: 4 search.proquest.com

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